1-(4-Methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
1-(4-Methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, an oxadiazole ring, and a pyrrolidinone moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest for chemists and researchers.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-5-3-4-6-17(13)19-21-20(26-22-19)14-11-18(24)23(12-14)15-7-9-16(25-2)10-8-15/h3-10,14H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMIAWMZPAKXMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxy-substituted benzene derivative reacts with an electrophilic intermediate.
Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be formed through a cyclization reaction involving an amine and a carbonyl compound under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the oxadiazole ring are replaced by other substituents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-(4-Methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one as an anticancer agent. The oxadiazole derivatives have been extensively researched for their cytotoxic properties against various cancer cell lines.
Case Studies:
- Zheng et al. synthesized compounds with oxadiazole moieties that exhibited significant telomerase inhibitory activity against gastric cancer cell lines (SGC-7901) with IC50 values lower than standard controls like ethidium bromide .
- Holla et al. reported on various oxadiazole derivatives tested against multiple human cancer cell lines (breast, ovarian, colon), with some compounds showing GI50 values below 10 µM .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. The presence of the oxadiazole ring is associated with increased bioactivity against a range of pathogens.
Research Findings:
- Studies indicate that derivatives containing the 1,3,4-oxadiazole scaffold exhibit broad-spectrum antimicrobial activity. For instance, compounds derived from similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
The neuroprotective properties of this compound are also under investigation. Compounds with similar structures have been noted for their ability to inhibit neurodegenerative processes.
Evidence:
- Research has demonstrated that certain 1,3,4-oxadiazole derivatives can protect neuronal cells from oxidative stress and apoptosis. These findings suggest that the compound may be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the oxadiazole and pyrrolidine rings can significantly affect biological activity.
Key Insights:
- Modifications at specific positions on the aromatic rings can enhance binding affinity to biological targets or improve solubility and bioavailability .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one: This compound has a phenyl group instead of an o-tolyl group, which may result in different chemical and biological properties.
1-(4-Methoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one: This compound has a p-tolyl group instead of an o-tolyl group, which may affect its reactivity and interactions.
1-(4-Methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one: This compound has an m-tolyl group instead of an o-tolyl group, leading to potential differences in its chemical behavior.
Biological Activity
The compound 1-(4-Methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a complex organic molecule that belongs to the class of pyrrolidine derivatives containing an oxadiazole moiety. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 402.45 g/mol
Biological Activity Overview
Research indicates that derivatives of oxadiazoles and pyrrolidines exhibit a wide range of biological activities, including:
- Anticancer Activity : Several studies have shown that compounds containing the oxadiazole ring demonstrate significant cytotoxic effects against various cancer cell lines. For instance, the presence of the oxadiazole moiety has been linked to enhanced activity against breast cancer (MCF-7) and lung cancer (A549) cells .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Cytotoxicity Mechanism : The compound induces apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage. This mechanism is crucial for its anticancer effects .
- Antimicrobial Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways in bacteria .
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC Values (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15.63 | |
| A549 | 12.50 | ||
| Antimicrobial | Staphylococcus aureus | 0.025 | |
| Escherichia coli | 0.020 |
Case Studies
Several studies have investigated the biological activity of similar compounds with oxadiazole and pyrrolidine structures:
- Anticancer Studies : A study evaluated a series of oxadiazole derivatives for their anticancer properties against various cell lines, reporting IC values ranging from 0.12 to 2.78 µM for some derivatives, highlighting their potential as lead compounds in drug discovery .
- Antimicrobial Studies : Another investigation focused on the synthesis and evaluation of pyrrolidine derivatives showed promising results against resistant bacterial strains, suggesting that structural modifications could enhance their bioactivity further .
Q & A
How can the synthesis of 1-(4-Methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one be optimized to improve yield and purity?
Answer:
The synthesis involves multi-step reactions, including pyrrolidinone ring formation and oxadiazole cyclization. Key steps for optimization include:
- Reagent Selection : Use coupling agents like EDCI/HOBt for amide bond formation (common in pyrrolidinone synthesis) .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity during oxadiazole cyclization .
- Temperature Control : Maintain reflux conditions (~100–120°C) for cyclization while avoiding side reactions .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane for intermediate isolation, followed by recrystallization for final product purity .
What advanced analytical techniques are critical for characterizing the structural integrity of this compound?
Answer:
- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry of the oxadiazole ring and substitution patterns on aromatic groups .
- HPLC-MS : Pair reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with mass spectrometry to verify molecular weight and detect trace impurities .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the pyrrolidinone core) .
How should researchers design biological assays to evaluate its anticancer potential while addressing contradictory data in literature?
Answer:
- Cell Line Selection : Test across diverse cancer cell lines (e.g., MCF-7, A549) to identify tissue-specific activity .
- Dose-Response Curves : Use IC values to compare potency against structurally similar compounds (e.g., analogs with varying methoxy substituents) .
- Mechanistic Studies : Combine apoptosis assays (Annexin V/PI staining) with proteomics to identify targets (e.g., Bcl-2 family proteins) .
- Control for Artifacts : Include negative controls (e.g., solvent-only) and validate results with orthogonal assays (e.g., caspase-3 activation) .
What methodologies are recommended to resolve contradictions in reported bioactivity across studies?
Answer:
- Standardize Assay Conditions : Ensure consistent pH, serum concentration, and incubation time across labs .
- Structural Confirmation : Re-analyze disputed compounds via LC-MS to rule out degradation or isomerization .
- Meta-Analysis : Compare bioactivity trends against substituent effects (e.g., electron-donating groups on the phenyl ring enhance cytotoxicity) .
How can the compound’s stability under physiological conditions be systematically assessed?
Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours .
- Plasma Stability : Use human plasma to assess esterase-mediated hydrolysis of the pyrrolidinone ring .
- Light/Temperature Sensitivity : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH) with UV-Vis monitoring .
What strategies are effective for elucidating the structure-activity relationship (SAR) of analogs?
Answer:
- Substituent Variation : Synthesize analogs with halogen (e.g., Cl, F) or alkyl groups on the oxadiazole ring to assess steric/electronic effects .
- Bioisosteric Replacement : Replace the 2-methylphenyl group with pyridyl or thiophene moieties to modulate lipophilicity .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate molecular electrostatic potentials with bioactivity .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR Knockout : Silence putative targets (e.g., kinases) in cell lines and assess resistance to the compound .
- Thermal Proteome Profiling (TPP) : Identify engaged proteins by monitoring thermal stability shifts in lysates .
- Transcriptomics : Perform RNA-seq to map pathway activation (e.g., oxidative stress response) .
What computational approaches are suitable for predicting its pharmacokinetic properties?
Answer:
- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, CYP inhibition, and blood-brain barrier penetration .
- Molecular Dynamics (MD) : Simulate binding to serum albumin to predict plasma protein binding .
- Docking Studies : Target the oxadiazole moiety to ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
